molecular formula C8H22Cl2N2 B7821647 1,8-Octanediamine, dihydrochloride

1,8-Octanediamine, dihydrochloride

Cat. No.: B7821647
M. Wt: 217.18 g/mol
InChI Key: ZFLWZOGXFQNIMT-UHFFFAOYSA-N
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Description

1,8-Octanediamine, dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N2 . It is a derivative of 1,8-octanediamine, where two hydrochloric acid molecules are added to the amine groups, resulting in a dihydrochloride salt. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 1,8-Octanediamine, dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine groups can be oxidized to form corresponding amine oxides.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: Amine oxides

    • Reduction: 1,8-Octanediamine

    • Substitution: Various substituted amines depending on the nucleophile used

    Scientific Research Applications

    1,8-Octanediamine, dihydrochloride is widely used in scientific research due to its versatility:

    • Biology: It is used in the study of protein interactions and enzyme activities.

    • Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems.

    • Industry: It is employed in the production of adhesives, coatings, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which 1,8-Octanediamine, dihydrochloride exerts its effects depends on its specific application. For example, in polymer synthesis, it acts as a cross-linking agent, forming bonds between polymer chains. In pharmaceutical applications, it may interact with biological targets to modulate biological processes.

    Molecular Targets and Pathways:

    • Polymer Synthesis: Cross-linking agent

    • Pharmaceuticals: Interaction with enzymes or receptors

    Comparison with Similar Compounds

    • Hexamethylenediamine

    • 1,4-Diaminobutane

    • 1,6-Diaminohexane

    • 1,10-Diaminodecane

    • 1,7-Diaminoheptane

    • 1,12-Diaminododecane

    • 1,9-Diaminononane

    Does this cover everything you were looking for, or is there something specific you'd like to know more about?

    Properties

    IUPAC Name

    8-azaniumyloctylazanium;dichloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZFLWZOGXFQNIMT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CCCC[NH3+])CCC[NH3+].[Cl-].[Cl-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H22Cl2N2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    373-44-4 (Parent)
    Record name 1,8-Octanediamine, hydrochloride (1:2)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Molecular Weight

    217.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    7613-16-3
    Record name 1,8-Octanediamine, hydrochloride (1:2)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1,8-Octanediamine, hydrochloride (1:2)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Octamethylenediammonium dichloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
    1,8-Octanediamine, dihydrochloride

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